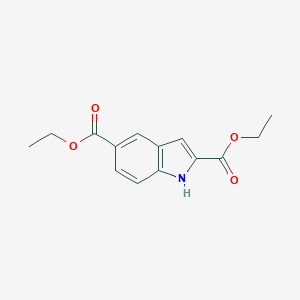

diethyl 1H-indole-2,5-dicarboxylate

Overview

Description

Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

Diethyl 1H-indole-2,5-dicarboxylate, also known as 5-ethoxycarbonylindole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by this compound are yet to be elucidated.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the compound’s bioavailability and therapeutic potential.

Result of Action

Indole derivatives are known to have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1H-indole-2,5-dicarboxylate typically involves the reaction of indole derivatives with diethyl oxalate under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Diethyl 1H-indole-2,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals with indole-based structures.

Industry: Utilized in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its anti-corrosion and antimicrobial properties.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.

Uniqueness

Diethyl 1H-indole-2,5-dicarboxylate is unique due to its dual carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable compound for synthesizing a wide range of biologically active molecules .

Biological Activity

Diethyl 1H-indole-2,5-dicarboxylate (DEIC) is a significant compound within the indole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its dual carboxylate groups, which enhance its reactivity and facilitate the formation of various derivatives. This structural feature makes DEIC a valuable precursor in synthesizing biologically active molecules. Indole derivatives, including DEIC, have been extensively studied for their roles in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties .

Target Interactions

DEIC interacts with multiple biological targets, leading to various pharmacological effects:

- Antiviral Activity : Indoles often inhibit viral replication by interfering with viral enzymes or host cell processes. For instance, indole derivatives have been shown to inhibit HIV integrase activity .

- Anticancer Properties : DEIC exhibits antiproliferative effects against various cancer cell lines. Its mechanism may involve the destabilization of microtubules or induction of apoptosis in cancer cells .

- Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, suggesting potential applications in treating infectious diseases.

Biochemical Pathways

Indole derivatives like DEIC are known to influence several biochemical pathways:

- Cell Cycle Regulation : DEIC has been shown to arrest cancer cells in specific phases of the cell cycle, which is critical for its anticancer activity .

- Reactive Oxygen Species (ROS) Modulation : Some indole derivatives act as antioxidants, reducing oxidative stress within cells.

Anticancer Activity

Recent studies have highlighted DEIC's potential as an anticancer agent:

- In Vitro Studies : DEIC was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating significant antiproliferative effects with IC50 values ranging from 10 to 33 nM .

- Mechanistic Insights : Flow cytometry analysis revealed that DEIC treatment leads to G2/M phase arrest and apoptosis in treated cells .

Antiviral Properties

Research indicates that DEIC may inhibit viral replication:

- HIV Integrase Inhibition : Compounds structurally related to DEIC have shown promise in inhibiting HIV integrase with IC50 values around 32.37 μM . This suggests that DEIC could serve as a scaffold for developing new antiviral agents.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Antimicrobial | Not specified | Known for anti-corrosion properties |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral | Not specified | Exhibits activity against influenza A |

| Diethyl 1H-indole-2-carboxylic acid | Anticancer | 3.11 | Effective against HIV integrase |

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the antiproliferative effects of DEIC on MCF-7 cells and found significant cytotoxicity linked to its ability to disrupt microtubule dynamics and induce apoptosis .

- Antiviral Mechanisms : Research into indole derivatives has identified their role in inhibiting HIV replication through integrase inhibition. This suggests that modifications on the indole structure could enhance antiviral potency .

- Antimicrobial Potential : DEIC's broad-spectrum antimicrobial activity has been documented, indicating its utility in developing new antibiotics or adjunct therapies for infectious diseases.

Properties

IUPAC Name |

diethyl 1H-indole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFLIZMMNNHRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576011 | |

| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127221-02-7 | |

| Record name | Diethyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.